molecular formula C11H18O3 B13177034 Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13177034
M. Wt: 198.26 g/mol
InChI Key: DASKOMNEPYXJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is an organic compound with the molecular formula C11H18O3. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of ethyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the product meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters.

Scientific Research Applications

Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug design and development. The pathways involved typically include enzyme inhibition or activation, leading to changes in biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
  • Ethyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
  • Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Uniqueness

Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development, particularly in the synthesis of novel compounds with potential therapeutic applications.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-4-8-5-6-11(7-8)10(2,14-11)9(12)13-3/h8H,4-7H2,1-3H3

InChI Key

DASKOMNEPYXJOK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(C1)C(O2)(C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.